

Application Notes and Protocols for AZD8186 In Vivo Administration

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Compound of Interest

Compound Name: (Rac)-AZD8186

Cat. No.: B12828937

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and dosing schedules for AZD8186, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) beta (β) and delta (δ) isoforms. The information is collated from preclinical studies and clinical trials to guide researchers in designing in vivo experiments.

AZD8186 primarily targets the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.^[1] Its efficacy is particularly noted in tumors with a deficiency in the tumor suppressor PTEN.^{[2][3]}

Preclinical In Vivo Dosing and Administration

AZD8186 has been evaluated in various preclinical cancer models, primarily using xenografts in mice. The administration is typically oral, with the drug formulated as a suspension.

Preclinical Dosing Summary

Tumor Model	Mouse Strain	Dose	Dosing Schedule	Route of Administration	Notes
HCC70 (TNBC)	Nude	25 mg/kg	Twice daily	Oral	-
HCC70 (TNBC)	Nude	50 mg/kg	Twice daily	Oral	Resulted in 85% tumor growth inhibition.[2]
HCC70 (TNBC)	Nude	100 mg/kg	Twice daily	Oral	Used for transcriptome profiling.[4]
MDA-MB-468 (TNBC)	CB17 SCID	25 mg/kg	Twice daily	Oral	-
MDA-MB-468 (TNBC)	CB17 SCID	50 mg/kg	Twice daily	Oral	Resulted in 76% tumor growth inhibition.[2]
PC3 (Prostate)	Nude	25 mg/kg	Twice daily	Oral	-
PC3 (Prostate)	Nude	50 mg/kg	Twice daily	Oral	Resulted in 64% tumor growth inhibition.[5]
PC3 (Prostate)	Nude	30 mg/kg	Twice daily with ABT	Oral	Co-administration with the cytochrome P450 inhibitor ABT increased exposure and efficacy (86%

					growth inhibition).[5]
HID28 (Prostate)	Athymic Nude	50 mg/kg	Twice daily	Oral	Resulted in 79% tumor growth inhibition.[2]
786-O (Renal)	SCID	12.5-50 mg/kg	Continuous, twice daily	Oral	Dose-dependent anti-tumor effects were observed.[4]

Preclinical Experimental Protocol: Oral Gavage Administration in Mice

This protocol outlines a general procedure for the preparation and oral administration of AZD8186 to mice bearing tumor xenografts.

Materials:

- AZD8186 powder
- Vehicle solution (e.g., HPMC/Tween, or 10% DMSO/60% triethylene glycol/30% water for injection)[6]
- Sterile water for injection
- Microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Animal balance
- Oral gavage needles (20-22 gauge, ball-tipped)

- Syringes (1 mL)

Procedure:

- Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.
- Tumor Implantation: Implant tumor cells or fragments subcutaneously into the flank of the mice.^[6] For example, PC3 or HCC70 cells can be implanted in a 1:1 mixture with Matrigel.^[6]
- Tumor Growth Monitoring: Monitor tumor growth twice weekly using calipers. Calculate tumor volume using the formula: $(\text{length} \times \text{width}^2) / 2$.
- Randomization: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into control and treatment groups.
- AZD8186 Formulation:
 - On the day of dosing, weigh the appropriate amount of AZD8186 powder.
 - Prepare the vehicle solution. A common vehicle is a suspension in HPMC/Tween.^[6]
 - Add the AZD8186 powder to the vehicle in a sterile microcentrifuge tube.
 - Vortex thoroughly to ensure a uniform suspension. Sonication can be used to aid in dispersion if necessary.
- Dosing:
 - Weigh each mouse to determine the correct volume of the AZD8186 suspension to administer.
 - Administer the formulation via oral gavage. For twice-daily dosing, the administrations are typically spaced 6-8 hours apart.^[6]
 - The control group should receive the vehicle only.

- **Monitoring:** Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
- **Endpoint:** Continue treatment for the duration of the study. The endpoint may be a specific time point or when tumors in the control group reach a maximum allowable size.

Clinical Trial Dosing and Administration

In Phase I and II clinical trials, AZD8186 has been administered orally to patients with advanced solid tumors.

Clinical Dosing Summary

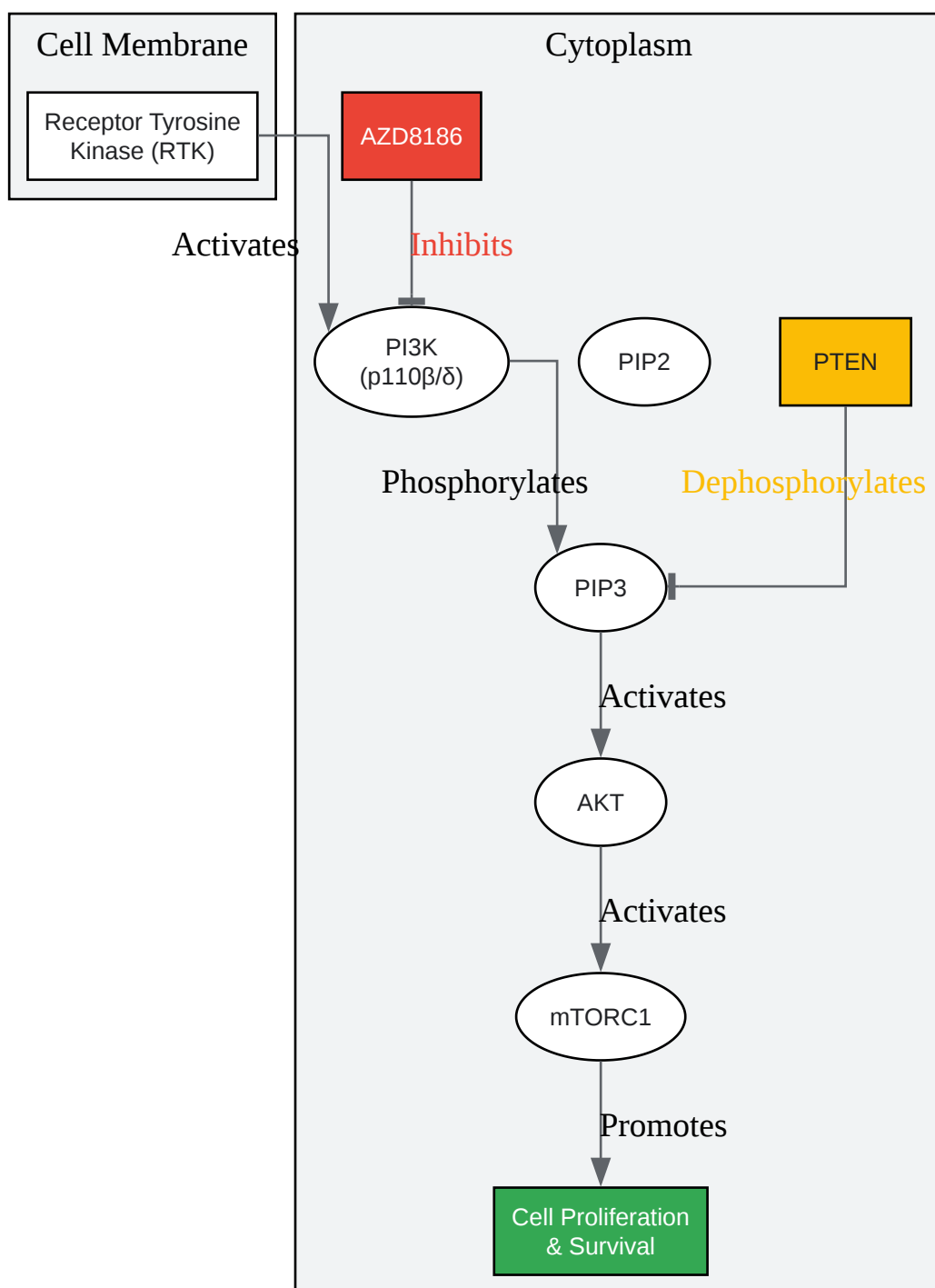
Clinical Trial Phase	Patient Population	Dose	Dosing Schedule	Route of Administration
Phase I	Advanced solid tumors	30-360 mg	Twice daily, 5 days on/2 days off	Oral
Phase I	mCRPC, TNBC, sqNSCLC	60 mg	Twice daily, 5 days on/2 days off	Oral
Phase I	mCRPC, TNBC, sqNSCLC	120 mg	Continuous or 5 days on/2 days off	Oral
Phase Ib/II	Advanced Gastric Cancer	120 mg	Twice daily, 5 days on/2 days off (in combination with paclitaxel)	Oral

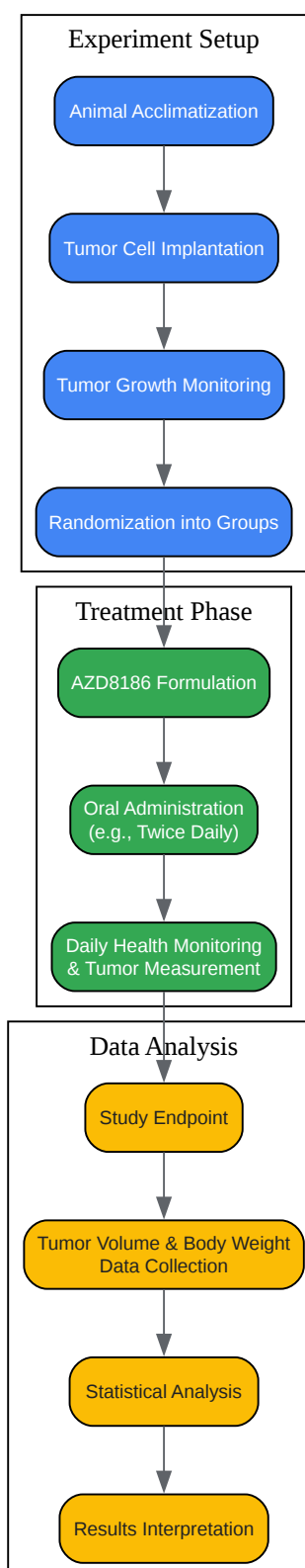
Signaling Pathway and Experimental Workflow

AZD8186 Mechanism of Action

AZD8186 is a selective inhibitor of the p110 β and p110 δ isoforms of PI3K. In PTEN-deficient tumors, the PI3K pathway is often hyperactivated, leading to increased cell proliferation and

survival. By inhibiting PI3K β/δ , AZD8186 blocks the phosphorylation of AKT and downstream effectors like mTOR, thereby inhibiting tumor growth.[\[1\]](#)





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References

- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of PI3K β signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
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